4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Introduction: Subsequent steps introduce the ethoxy, methoxy, and hydroxyphenyl groups through reactions such as alkylation, etherification, and hydroxylation.
Final Assembly: The final compound is assembled through a series of condensation reactions, often requiring catalysts and specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability. This includes:
Batch Processing: Using large reactors to carry out the multi-step synthesis.
Catalyst Optimization: Employing efficient catalysts to increase yield and reduce reaction time.
Purification Techniques: Utilizing methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or alter existing ones.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Various substitution reactions can replace specific functional groups with others, allowing for the creation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Including sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting interactions with biomolecules, making it a candidate for studies in enzyme inhibition or receptor binding.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exerts its effects depends on its interaction with molecular targets. These could include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to specific receptors to alter cellular signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 4-(4-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The uniqueness of 4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H25N3O5 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O5/c1-4-31-17-10-9-14(13-18(17)30-3)22-19-20(15-7-5-6-8-16(15)27)24-25-21(19)23(28)26(22)11-12-29-2/h5-10,13,22,27H,4,11-12H2,1-3H3,(H,24,25) |
InChI Key |
DGZHMSSCMBVOAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=CC=CC=C4O)OC |
Origin of Product |
United States |
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